Cas no 5332-68-3 (N-bis(cyclohexylamino)phosphinothioylcyclohexanamine)

N-bis(cyclohexylamino)phosphinothioylcyclohexanamine structure
5332-68-3 structure
Product Name:N-bis(cyclohexylamino)phosphinothioylcyclohexanamine
N.o CAS:5332-68-3
MF:C18H36N3PS
MW:357.537303924561
CID:1582465
PubChem ID:94725
Update Time:2025-04-21

N-bis(cyclohexylamino)phosphinothioylcyclohexanamine Propriedades químicas e físicas

Nomes e Identificadores

    • N-bis(cyclohexylamino)phosphinothioylcyclohexanamine
    • N,N',N''-Tricyclohexyl-thiophosphamid
    • Thiophosphoryl triscyclohexylamide
    • N,N',N''-Tricyclohexyl phosphorothioic triamide
    • NSC546
    • N,N''-Tricyclohexyl phosphorothioic triamide
    • N',N'',N'''-Tricyclohexyl-phosphortriamidothionat
    • Phosphorothioic triamide, N,N',N''-tricyclohexyl-
    • BRN 2664417
    • N,N',N''-tricyclohexyl-thiophosphamide
    • AI3-51725
    • Thiophosphorsaeure-tris-cyclohexylamid
    • N,n',n&quot
    • -tricyclohexyl phosphorothioic triamide
    • N,N',N''-Tricyclohexyl-thiophosphamid; Thiophosphoryl triscyclohexylamide; N,N',N''-Tricyclohexyl phosphorothioic triamide; NSC546; N,N''-Tricyclohexyl phosphorothioic triamide; N',N'',N'''-Tricyclohexyl-phosphortriamidothionat; Phosphorothioic triamide, N,N',N''-tricyclohexyl-; N,n',n''-tricyclohexyl phosphorothioic triamide; BRN 2664417; N,N',N''-tricyclohexyl-thiophosphamide; AI3-51725; thiophosphoryl triscyclohexylamide; Thiophospho
    • N,N',N''-tricyclohexylphosphorothioic triamide
    • NSC 111645
    • B4KN2DK24R
    • 5332-68-3
    • NSC 546
    • Phosphorothioic triamide,N',N''-tricyclohexyl-
    • N,N',N''-TRICYCLOHEXYLTHIOPHOSPHORIC TRIAMIDE
    • NSC111645
    • NSC-111645
    • NSC-546
    • SCHEMBL3074205
    • WLN: L6TJ AMPS&M- AL6TJ&M- AL6TJ
    • UNII-B4KN2DK24R
    • DTXSID90201468
    • Inchi: 1S/C18H36N3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h16-18H,1-15H2,(H3,19,20,21,23)
    • Chave InChI: ASZVXDWROMKLGR-UHFFFAOYSA-N
    • SMILES: S=P(NC1CCCCC1)(NC1CCCCC1)NC1CCCCC1

Propriedades Computadas

  • Massa Exacta: 357.23708
  • Massa monoisotópica: 357.237
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 329
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.8
  • Superfície polar topológica: 68.2Ų

Propriedades Experimentais

  • Densidade: 1.09
  • Ponto de ebulição: 470.2°C at 760 mmHg
  • Ponto de Flash: 238.1°C
  • Índice de Refracção: 1.548
  • PSA: 36.09
  • LogP: 6.80110
Fornecedores recomendados
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.